molecular formula C20H14Cl2N2O2S B2812569 (E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide CAS No. 477504-61-3

(E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2812569
CAS No.: 477504-61-3
M. Wt: 417.3
InChI Key: IRGLFKUDPDSHBJ-BSYVCWPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide is a sophisticated synthetic molecule designed for advanced pharmacological and biochemical research. It is built upon a 2-(2,4-dichlorophenoxy)acetamide backbone, a structure recognized in scientific literature for its potential in anti-inflammatory agent development. Research on closely related derivatives has shown that this pharmacophore can function as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammatory pathways . Molecular docking studies suggest such compounds effectively interact with the active site of COX-2, forming stable complexes that surpass the inhibitory strength of the parent 2,4-dichlorophenoxyacetic acid . This particular molecule is functionally hybridized with a 3-methylnaphtho[2,1-d]thiazole scaffold, a structural motif often associated with diverse biological activities. The naphthothiazole system can enhance the compound's ability to interact with biological targets, potentially leading to improved binding affinity and selectivity. The presence of the (E)-configured acetamide linkage connecting these two key moieties is critical for defining the molecule's three-dimensional geometry and its subsequent interactions with enzymes or receptors. This compound is intended for in vitro research applications only, including target validation, enzyme inhibition assays, and mechanism-of-action studies. It is supplied as a solid and must be handled by trained laboratory personnel. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2S/c1-24-16-8-6-12-4-2-3-5-14(12)19(16)27-20(24)23-18(25)11-26-17-9-7-13(21)10-15(17)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGLFKUDPDSHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several acetamide-thiazole derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity Synthesis Route Reference
(E)-2-(2,4-Dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide Naphthothiazole 2,4-Dichlorophenoxy, 3-methyl ~453.3 (estimated) Hypothesized anticancer/MAO inhibition Likely multi-step cyclization and coupling Target Compound
N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide () Benzothiazole Diphenyl, cyclopentyl 410.4 MAO-B inhibition (IC₅₀ = 0.18 μM) Cu-catalyzed cycloaddition
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide () Thiazolidinedione Methoxyphenyl, nitro 429.3 Hypoglycemic (60% glucose reduction in mice) K₂CO₃-mediated coupling
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole Trifluoromethyl, phenyl ~340.3 Anticancer (broad-spectrum) SNAr reaction

Structural Differences and Implications

The 2,4-dichlorophenoxy group introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy () or neutral phenyl groups (). This may increase oxidative stress induction, relevant to ferroptosis ().

Stereoelectronic Effects: The (E)-configuration ensures optimal spatial alignment for receptor binding, unlike non-configurational analogs in .

Q & A

Q. What are the recommended synthetic routes for (E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide, and how can reaction conditions be optimized for yield?

Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or Et₃N) to form the phenoxyacetamide intermediate .
  • Thiazole ring formation : Condensation with a naphthothiazole precursor under controlled conditions (e.g., reflux in DMF or dichloromethane) .
    Optimization strategies :
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency for acetamide couplings .
  • Temperature control : Maintaining 0°C during exothermic steps (e.g., acid chloride additions) minimizes side products .
  • Catalysts : Copper salts (e.g., Cu(OAc)₂) can accelerate cyclization steps .
  • Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the naphthothiazole proton environment should show distinct aromatic splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) .
  • Infrared Spectroscopy (IR) : Detects functional groups like C=O (1670–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the imine group .
    Best practices : Cross-validate data with computational methods (e.g., DFT for NMR chemical shift predictions) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) observed during characterization?

Answer: Contradictions often arise from:

  • Tautomeric equilibria : The thiazole-imine system may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to stabilize dominant forms .
  • Solvent effects : Polar solvents (e.g., DMSO-d₆) can shift proton signals. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .
  • Impurity interference : Recrystallize the compound (e.g., using ethanol/water mixtures) and reacquire spectra .
  • Advanced techniques : 2D NMR (COSY, HSQC) clarifies coupling relationships, while NOE experiments confirm spatial proximity of substituents .

Q. What strategies are effective in elucidating the reaction mechanisms involved in forming the naphtho[2,1-d]thiazole ring system?

Answer: Mechanistic studies require:

  • Isotopic labeling : Introduce ¹³C or ¹⁵N at critical positions (e.g., the thiazole nitrogen) to trace bond formation via MS/MS fragmentation .
  • Kinetic studies : Monitor intermediate formation via in situ IR or HPLC to identify rate-determining steps .
  • Computational modeling : Use DFT calculations to evaluate transition states and energy barriers for cyclization steps .
    Case study : Copper-catalyzed cyclizations (e.g., in triazole syntheses) suggest a similar role for metal ions in facilitating thiazole ring closure via coordination .

Q. How does the electronic nature of the 2,4-dichlorophenoxy group influence the compound’s reactivity and biological interactions?

Answer:

  • Electron-withdrawing effects : The chlorine atoms increase the acetamide’s electrophilicity, enhancing nucleophilic attack at the carbonyl (e.g., in enzyme binding) .
  • Lipophilicity : Chlorine substituents improve membrane permeability, as seen in analogs with similar logP values .
  • Steric effects : The 2,4-dichloro substitution pattern minimizes steric hindrance, allowing optimal orientation in target binding pockets (e.g., kinase inhibitors) .
    Validation : Compare activity of analogs with mono- vs. di-chlorinated phenoxy groups using in vitro assays .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Analog synthesis : Systematically modify substituents (e.g., replace Cl with F or CH₃) and assess biological activity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the thiazole nitrogen) .
  • Data correlation : Plot substituent electronic parameters (Hammett σ) against IC₅₀ values to quantify electronic effects on potency .
    Example : A study of fluorophenyl-thiazole analogs demonstrated a 10-fold activity increase with electron-withdrawing groups .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Answer: Common fixes include:

  • Activating agents : Use EDCI/HOBt or DCC for amide bond formation to reduce racemization .
  • Solvent optimization : Switch to DCM for improved solubility of aromatic intermediates .
  • Temperature gradient : Start at 0°C to activate reagents, then warm to room temperature for completion .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.